molecular formula C15H19N3O B7564728 6-Methyl-2-(piperidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one

6-Methyl-2-(piperidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one

Cat. No. B7564728
M. Wt: 257.33 g/mol
InChI Key: CGDXGCLSZDAQES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl-2-(piperidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various diseases.

Mechanism of Action

The mechanism of action of 6-Methyl-2-(piperidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one is complex and involves the inhibition of specific signaling pathways. This compound has been shown to inhibit the activity of several kinases, including AKT, mTOR, and ERK, which are involved in cell growth and proliferation. Additionally, it has been shown to modulate the activity of the immune system by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-Methyl-2-(piperidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one are varied and depend on the specific disease being treated. In cancer, this compound has been shown to inhibit cell growth and induce apoptosis. In autoimmune diseases, it has been shown to reduce inflammation and modulate the immune response. Additionally, it has been shown to have antiviral activity against several viruses.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 6-Methyl-2-(piperidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one in lab experiments is its specificity. This compound has been shown to selectively target specific signaling pathways, making it a valuable tool for studying these pathways. Additionally, this compound has been shown to have low toxicity, making it a safe option for lab experiments.
One of the limitations of using 6-Methyl-2-(piperidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one in lab experiments is its solubility. This compound has low solubility in water, which can make it difficult to work with in certain experiments. Additionally, this compound has a complex synthesis process, which can make it difficult and time-consuming to produce in large quantities.

Future Directions

There are several future directions for the research and development of 6-Methyl-2-(piperidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one. One potential direction is to further study its potential therapeutic applications in the treatment of cancer, autoimmune diseases, and viral infections. Additionally, there is a need for the development of more efficient synthesis methods for this compound to make it more accessible for research and development. Finally, there is a need for further studies on the safety and toxicity of this compound to ensure its safety for clinical use.

Synthesis Methods

The synthesis of 6-Methyl-2-(piperidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound is through the reaction of 6-chloro-2-methylpyridin-4-one with piperidine in the presence of a base. This reaction results in the formation of the desired product, which can be further purified through various methods such as column chromatography.

Scientific Research Applications

The scientific research application of 6-Methyl-2-(piperidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one is vast and varied. This compound has been extensively studied for its potential therapeutic applications in the treatment of cancer, autoimmune diseases, and viral infections. It has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. Additionally, this compound has been shown to modulate the immune response and reduce inflammation, making it a potential therapeutic option for autoimmune diseases. Furthermore, it has been shown to have antiviral activity against several viruses, including influenza and HIV.

properties

IUPAC Name

6-methyl-2-(piperidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-12-6-5-7-14-16-13(10-15(19)18(12)14)11-17-8-3-2-4-9-17/h5-7,10H,2-4,8-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGDXGCLSZDAQES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC(=CC(=O)N12)CN3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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